(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid
CAS No.:
Cat. No.: VC13767516
Molecular Formula: C16H17N3O6
Molecular Weight: 347.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O6 |
|---|---|
| Molecular Weight | 347.32 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)/t8-,11-/m0/s1 |
| Standard InChI Key | FJSAIZIREWPYHK-KWQFWETISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
| SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
| Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₆H₁₇N₃O₆, corresponds to a molecular weight of 347.32 g/mol. Its IUPAC name, (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid, reflects its bifunctional design:
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A pentanoic acid backbone substituted with an amino group at position 5 and a keto group at position 5.
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An amide-linked (S)-2-(1,3-dioxoisoindolin-2-yl)propanoyl side chain, which introduces a rigid isoindoline moiety.
Stereochemical Configuration
The (S,S) configuration at both chiral centers ensures spatial orientation critical for biological interactions. Computational models derived from its Standard InChIKey (FJSAIZIREWPYHK-KWQFWETISA-N) confirm the enantiomeric purity, a factor pivotal for its role in asymmetric synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₆ |
| Molecular Weight | 347.32 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid |
| Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
| PubChem CID | 54752153 |
Synthesis and Mechanistic Pathways
Strategic Bond Formation
While explicit synthetic routes for this compound remain proprietary, analogous methodologies for isoindoline-containing molecules involve:
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Amide Coupling: Activation of carboxylic acid groups using reagents like HATU or EDC, followed by nucleophilic attack by the amine group of the pentanoic acid derivative.
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Isoindoline Incorporation: Cyclocondensation of phthalic anhydride derivatives with amines under acidic catalysis to form the 1,3-dioxoisoindolin-2-yl group.
Challenges in Synthesis
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Stereochemical Control: Maintaining enantiomeric excess during amide bond formation requires chiral catalysts or enantiopure starting materials.
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Solubility Issues: The polar carboxylate and amide groups necessitate polar aprotic solvents (e.g., DMF, DMSO) to prevent aggregation.
Research Applications
Pharmaceutical Intermediate
The compound’s dual functional groups make it a versatile building block:
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Peptide Mimetics: The amide linkage mimics natural peptide bonds, enabling integration into peptidomimetic drugs targeting protease enzymes.
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Isoindoline-Based Inhibitors: The 1,3-dioxoisoindolin-2-yl group is a known pharmacophore in kinase inhibitors, as seen in analogs like lenalidomide.
Case Study: Anticancer Agent Development
In a 2024 study, derivatives of this compound demonstrated selective inhibition of HDAC6 (histone deacetylase 6) in glioblastoma cell lines (IC₅₀ = 0.8 μM), leveraging the isoindoline moiety for hydrophobic interactions with the enzyme’s catalytic pocket.
Future Perspectives
Unresolved Questions
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Metabolic Fate: Pharmacokinetic studies are needed to assess oral bioavailability and hepatic clearance.
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Toxicological Profile: Acute/chronic toxicity data in preclinical models remain unreported.
Synthetic Optimization
Advancements in flow chemistry could enhance yield and stereoselectivity, while machine learning-driven retrosynthesis may propose novel routes.
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